(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
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Description
“(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one” is a chemical compound with the molecular formula C18H13ClO5 and a molecular weight of 344.75. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .
Molecular Structure Analysis
The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Scientific Research Applications
Synthesis and Characterization
New Synthesis Methods : Research has explored new synthesis methods for compounds similar to (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one. For instance, the study by Gabriele et al. (2006) discusses the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, showing significant stereoselectivity in the process.
Characterization and Analysis : The characterization of such compounds is critical in understanding their properties. Studies like that of Şener et al. (2003) focus on the reaction and characterization of similar compounds, providing valuable insights into their chemical nature.
Potential Therapeutic Applications
Anticancer Properties : Certain derivatives show potential as anticancer agents. The research by Penthala et al. (2011) synthesized novel compounds and evaluated them for cytotoxicity against human tumor cell lines, identifying potential lead compounds for antitumor agents.
Antibacterial Agents : Some studies, like the one by Khalil et al. (2010), have synthesized new derivatives with potential antibacterial properties, indicating possible applications in addressing bacterial infections.
Photochemical Applications
Photoinduced Crosslinking : Research indicates potential applications in photoinduced crosslinking. For example, Kumbaraci et al. (2007) demonstrated the crosslinking of polymers containing pendant hydroxyl groups in the presence of bifunctional benzodioxinone upon irradiation.
Photocatalysis : Some derivatives are being explored for their use in photocatalytic reactions. The study of Liu et al. (2017) discusses the copper-catalyzed synthesis of benzo[d][1,3]dioxin-4-ones, showcasing the compound's potential in photocatalytic applications.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-11-3-9(17-10(4-11)7-21-8-22-17)5-15-16(20)13-2-1-12(19)6-14(13)23-15/h1-6,19H,7-8H2/b15-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBVMJFRBMOOZ-WCSRMQSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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